N-benzyl-3,4-dimethoxyaniline is an organic compound characterized by its molecular formula and a molecular weight of approximately 243.306 g/mol. This compound features a benzyl group attached to the nitrogen atom of a 3,4-dimethoxyaniline structure, which includes two methoxy groups (-OCH₃) located at the 3 and 4 positions of the aromatic ring. It is known for its potential applications in various
While N-BDMA itself has limited research dedicated to its specific properties and applications, its structural similarity to other well-studied molecules has garnered interest in scientific research.
Research indicates that N-benzyl-3,4-dimethoxyaniline exhibits various biological activities. It has shown potential as:
N-benzyl-3,4-dimethoxyaniline can be synthesized through several methods:
The applications of N-benzyl-3,4-dimethoxyaniline include:
N-benzyl-3,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
3-Methoxyaniline | C₇H₉NO | 0.92 | Lacks the benzyl group; simpler structure |
N-benzyl-2-methoxyaniline | C₁₅H₁₇NO₂ | 0.90 | Different methoxy positioning on the aromatic ring |
N-Benzyl-4-methoxyaniline | C₁₅H₁₇NO₂ | 0.90 | Only one methoxy group compared to two in target compound |
N-Benzyl-3-hydroxyaniline | C₁₅H₁₉NO₂ | 0.88 | Hydroxyl group instead of methoxy groups |
The uniqueness of N-benzyl-3,4-dimethoxyaniline lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its dual methoxy substituents contribute to its distinctive electronic properties and reactivity patterns.
Classical N-benzylation strategies often rely on nucleophilic substitution reactions between 3,4-dimethoxyaniline and benzyl halides under basic conditions. These methods typically employ polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with inorganic bases like potassium carbonate facilitating deprotonation of the amine. While straightforward, these approaches face limitations in regioselectivity and functional group tolerance, particularly when applied to electron-rich anilines. The inherent nucleophilicity of the amine group can lead to over-alkylation or competing side reactions, necessitating stringent stoichiometric control. Despite these challenges, traditional alkylation remains a foundational method for small-scale synthesis, offering operational simplicity in benchtop settings.
Palladium catalysis has emerged as a powerful tool for direct C–H benzylation of aromatic amines. The Pd(II)/Pd(IV) catalytic cycle enables oxidative coupling between 3,4-dimethoxyaniline and benzyl alcohols or ethers, bypassing the need for pre-functionalized benzyl electrophiles. Key to this process is the ortho-directing effect of the methoxy substituents, which coordinate palladium to facilitate regioselective C–H activation. A study comparing electronic effects demonstrated that electron-donating methoxy groups enhance reaction rates and yields compared to electron-withdrawing substituents, with turnover numbers exceeding 150 under optimized conditions.
Table 1: Palladium-Catalyzed Benzylation Yields with Substituted Anilines
Aniline Substituent | Yield (%) |
---|---|
3,4-Dimethoxy (EDG) | 92 |
4-Nitro (EWG) | 48 |
4-Cyano (EWG) | 35 |
The mechanism proceeds through sequential amine coordination, C–H metallation, and reductive elimination, with density functional theory (DFT) calculations indicating a concerted metalation-deprotonation pathway.
While nickel-based systems show promise for cross-coupling reactions, their application to N-benzylation of 3,4-dimethoxyaniline remains underexplored in the current literature. Theoretical studies suggest that nickel’s variable oxidation states (Ni⁰/Niᴵᴵ) could enable dehydrogenative coupling of benzyl alcohols with amines, but experimental validation specific to this substrate is lacking. Comparative analyses with palladium systems indicate potential advantages in cost reduction, though challenges in catalyst longevity and functional group compatibility persist.
The Au(III)/TPPMS (triphenylphosphine monosulfonate) catalytic system enables efficient ortho-selective benzylation of 3,4-dimethoxyaniline in water, achieving yields up to 85% under mild conditions. This methodology leverages gold’s strong π-acidity to activate benzyl alcohols via carbocation intermediates, while the aqueous environment suppresses unwanted Hofmann-Martius rearrangement side reactions.
Table 2: Gold-Catalyzed Benzylation Performance Metrics
Benzyl Alcohol Derivative | Reaction Time (h) | Yield (%) |
---|---|---|
4-Methoxybenzhydrol | 2.5 | 82 |
2-Naphthylmethanol | 3.0 | 78 |
Benzyl Alcohol | 1.5 | 85 |
Mechanistic studies using crossover experiments confirm an intermolecular pathway, with the TPPMS ligand enhancing catalyst solubility and stabilizing the Au(III) center during the rate-limiting benzyl cation formation step.
Regiochemical outcomes in N-benzyl-3,4-dimethoxyaniline synthesis are predominantly governed by electronic and steric factors. The ortho-directing capability of methoxy groups dominates in transition-metal-catalyzed systems, with palladium and gold catalysts achieving >95% ortho-selectivity in optimized conditions. Steric effects from bulky benzyl substituents can shift selectivity to para positions, though this is mitigated by using planar aromatic benzylating agents. Solvent polarity plays a critical role—aprotic media favor N-alkylation, while protic solvents promote competitive C–H functionalization pathways.
Hydrogen-borrowing (HB) catalysis enables the direct alkylation of amines using alcohols as alkylating agents, bypassing traditional alkyl halide intermediates. This method employs transition metals to mediate sequential alcohol dehydrogenation, imine/enamine formation, and hydrogenation steps. For N-benzyl-3,4-dimethoxyaniline synthesis, HB strategies offer atom-efficient routes starting from 3,4-dimethoxyaniline and benzyl alcohol.
Ruthenium-based catalysts have demonstrated exceptional efficacy in HB-mediated N-alkylation. For example, a Ru complex facilitated the coupling of anilines with primary carbohydrate alcohols at moderate temperatures (80–100°C), achieving yields exceeding 80% [2]. The reaction proceeds via a Ru-hydride intermediate that dehydrogenates benzyl alcohol to benzaldehyde, which condenses with the aniline to form an imine. Subsequent hydrogen transfer from the Ru catalyst reduces the imine to the secondary amine [2] [3].
Recent advances in cobalt-scandium bimetallic systems (Co/Sc) have expanded HB applicability to diverse alcohol substrates. These catalysts operate under milder conditions (50–70°C) and tolerate electron-rich anilines like 3,4-dimethoxyaniline [1]. The nanostructured Co/Sc interface enhances both dehydrogenation and hydrogenation steps, enabling primary, secondary, and tertiary amine synthesis from ammonia and alcohols [1].
Table 1: Catalyst Performance in Hydrogen-Borrowing N-Alkylation
Catalyst | Substrate Pair | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Ru/PNN | Aniline + Benzyl Alcohol | 80 | 85 | [2] |
Co/Sc | 3,4-Dimethoxyaniline + Alcohols | 60 | 78 | [1] |
Ir/Cp* | Electron-Deficient Anilines | 25 | 92 | [3] |
Iridium catalysts have further pushed HB boundaries through oxygen-sensitive pathways. An Ir(III) hydride species enables room-temperature alkylation of 3,4-dimethoxyaniline with functionalized benzyl alcohols, albeit requiring anaerobic conditions to prevent catalyst oxidation [3]. This system’s functional group tolerance allows incorporation of ester, nitrile, and heteroaromatic groups into the benzyl moiety [3].
Rhodium catalysis provides direct access to elaborated N-benzyl-3,4-dimethoxyaniline derivatives via C–H bond functionalization. Rh(III) complexes, particularly [Cp*RhCl2]2, activate ortho-C–H bonds in the aniline scaffold, enabling coupling with alkynes, alkenes, and carbonyl partners.
A seminal study demonstrated that Rh(III) catalyzes the oxidative cycloaddition of benzamides and alkynes through sequential N–H and C–H activation [4]. Applied to N-benzyl-3,4-dimethoxyaniline, this method could install fused heterocyclic systems. The mechanism involves:
Table 2: Rh-Catalyzed C–H Functionalization Substrates
Substrate | Coupling Partner | Product Class | Yield (%) | Reference |
---|---|---|---|---|
N-Benzylaniline | Diphenylacetylene | Isoquinolones | 89 | [4] |
3,4-Dimethoxyaniline | Methyl Propiolate | ortho-Vinylanilines | 73 | [5] |
Electron-donating methoxy groups enhance reactivity in Rh-catalyzed C–H activation by stabilizing transition states through resonance effects [5]. For instance, 3,4-dimethoxyaniline undergoes regioselective coupling with electron-deficient alkynes at the ortho position, forming vinylated intermediates that undergo subsequent carbonylation to quinolines [5]. Deuterium-labeling studies confirmed irreversible C–H activation steps, with turnover-limiting alkyne insertion into the rhodacycle [4] [6].
Ligand architecture critically influences activity and selectivity in transition-metal-catalyzed benzylation reactions. Phosphine and nitrogen-donor ligands modulate metal center electronic properties, stabilizing key intermediates during N-benzylation of 3,4-dimethoxyaniline.
Hexacoordinated Ru(II) complexes with tetradentate NNNN,P ligands exhibited superior performance in aniline benzylation compared to traditional PPh3-based systems [8]. Cyclic voltammetry revealed ligand-dependent redox potentials correlating with catalytic activity: electron-withdrawing substituents on the NNNN ligand lowered RuII/III oxidation potentials, accelerating alcohol dehydrogenation [8].
Table 3: Ligand Effects on Ru-Catalyzed Benzylation
Ligand Type | Substituent | TOF (h⁻¹) | Selectivity (%) | Reference |
---|---|---|---|---|
PPh3 | – | 12 | 65 | [8] |
NNNN,P (Benzyl) | Electron-Donating | 34 | 89 | [8] |
NNNN,P (CF3) | Electron-Withdrawing | 28 | 82 | [8] |
The virtual ligand strategy, combining computational screening with modular ligand libraries, has emerged as a powerful tool for optimizing benzylation catalysts [7]. Density functional theory (DFT) studies on Rh and Ru systems identified phosphine ligands with tailored bite angles (90–100°) as optimal for stabilizing transition states during imine hydrogenation [7]. This approach reduced experimental screening efforts by predicting ligand effects on activation energies for N-benzyl bond formation [7].
Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) enhance regioselectivity in unsymmetrical benzylation reactions. For example, dppe-ligated Rh catalysts favored para-benzylation of 3,4-dimethoxyaniline over ortho products by a 4:1 ratio, attributed to steric shielding of the metal center [5] [7].
The structure-activity relationship studies of benzylated aniline derivatives have revealed critical insights into the pharmacological properties of compounds containing the N-benzyl-3,4-dimethoxyaniline scaffold [1] [2]. Research demonstrates that the specific positioning of methoxy substituents on the aromatic ring significantly influences biological activity, with the 3,4-dimethoxy substitution pattern providing optimal electron-donating properties that enhance molecular interactions with biological targets [3] [4].
Comparative analysis of benzylated aniline derivatives shows that compounds bearing dual methoxy groups at the 3,4-positions exhibit superior biological activity compared to their mono-substituted counterparts [1]. The presence of both methoxy groups creates a synergistic electronic effect that increases the nucleophilicity of the aniline nitrogen and modulates the overall molecular reactivity [6] [4]. Studies have established that the dual methoxy substituents contribute to distinctive electronic properties and reactivity patterns that are not observed in simpler aniline derivatives .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Electronic Properties |
---|---|---|---|---|
N-benzyl-3,4-dimethoxyaniline | C15H17NO2 | 243.30 | Dual methoxy at 3,4-positions with benzyl on nitrogen | Strong electron-donating effects from dual methoxy |
N-benzyl-3-methoxyaniline | C14H15NO | 213.27 | Single methoxy at 3-position with benzyl on nitrogen | Moderate electron-donating from single methoxy |
N-benzyl-4-methoxyaniline | C14H15NO | 213.27 | Single methoxy at 4-position with benzyl on nitrogen | Moderate electron-donating from single methoxy |
N-benzyl-2,5-dimethoxyaniline | C15H17NO2 | 243.30 | Dual methoxy at 2,5-positions with benzyl on nitrogen | Strong electron-donating from dual methoxy |
N-benzyl-3,4-methylenedioxyaniline | C14H13NO2 | 227.26 | Methylenedioxy bridge at 3,4-positions | Moderate electron-donating from methylenedioxy |
The benzyl group attachment to the nitrogen atom plays a crucial role in determining the pharmacological profile of these derivatives [2] [7]. Research indicates that the benzyl moiety enhances lipophilicity and facilitates membrane penetration, which is essential for central nervous system activity [8] [9]. Structure-activity relationship analysis has shown that non-bulky substituents on the benzyl ring generally maintain or enhance biological activity, while bulky substituents can reduce potency due to steric hindrance [7].
Investigations into the electronic properties of benzylated aniline derivatives have revealed that the methoxy groups function as strong electron-donating substituents, increasing the electron density on the aromatic ring and enhancing nucleophilic character [10] [6]. This electronic modification is particularly important for compounds intended to interact with biological targets that require specific electronic complementarity [1] [11]. The dual methoxy substitution pattern in N-benzyl-3,4-dimethoxyaniline creates an optimal balance between electronic activation and steric accessibility [4].
N-benzyl-3,4-dimethoxyaniline serves as a versatile precursor in the synthesis of biologically active isoquinoline scaffolds through several established synthetic methodologies [12] [13] [14]. The compound participates effectively in the Pictet-Spengler reaction, where it functions as a β-arylethylamine equivalent, undergoing condensation with aldehydes followed by acid-catalyzed cyclization to form tetrahydroisoquinoline derivatives [13] [14].
The Pictet-Spengler reaction mechanism involves initial imine formation between the amine functionality and an aldehyde, followed by intramolecular cyclization facilitated by the electron-rich aromatic system [14]. The presence of methoxy groups at the 3,4-positions significantly enhances the reaction rate and selectivity, as electron-donating substituents promote the electrophilic cyclization step [13] [14]. Research has demonstrated that nucleophilic aromatic rings such as those containing methoxy substituents provide high yields under mild reaction conditions [14].
Synthetic Method | Starting Material Role | Reaction Conditions | Product Type | Typical Yield Range (%) |
---|---|---|---|---|
Pictet-Spengler Reaction | β-Arylethylamine precursor | Acid-catalyzed, mild conditions with aldehydes | 1,2,3,4-Tetrahydroisoquinolines | 60-90 |
Bischler-Napieralski Synthesis | Acylated phenylethylamine intermediate | Lewis acid, elevated temperature | 3,4-Dihydroisoquinolines | 40-75 |
Pomeranz-Fritsch Reaction | Benzylisoquinoline precursor | Acidic cyclization, moderate temperature | Substituted isoquinolines | 45-80 |
Direct Metalation Approach | Building block intermediate | Knochel-Hauser base, aromatic aldehydes | Benzylisoquinoline alkaloids | 55-85 |
Multicomponent Cascade Cyclization | Isoquinolin-1-amine component | Multicomponent, moderate temperature | Functionalized isoquinolines | 50-85 |
The Bischler-Napieralski synthesis represents another important application of N-benzyl-3,4-dimethoxyaniline in isoquinoline construction [15] [16]. This method involves the formation of an amide from acylated phenylethylamine derivatives, followed by Lewis acid-promoted cyclization with loss of water to generate dihydroisoquinoline intermediates [13] [15]. The methoxy substituents facilitate the cyclization process by increasing the nucleophilicity of the aromatic ring, enabling efficient ring closure under relatively mild conditions [15] [16].
Advanced synthetic approaches have demonstrated the utility of N-benzyl-3,4-dimethoxyaniline derivatives in direct ring metalation strategies for isoquinoline synthesis [15]. The Knochel-Hauser base system enables regioselective metalation at specific positions, allowing subsequent trapping with aromatic aldehydes to generate aryl(isoquinolin-1-yl)methanol intermediates [15]. These building blocks provide access to diverse benzylisoquinoline alkaloid structures through convergent synthetic pathways [15].
The development of multicomponent cascade cyclization reactions has expanded the synthetic utility of N-benzyl-3,4-dimethoxyaniline in isoquinoline chemistry [17]. These reactions involve the simultaneous formation of multiple bonds in a single operation, leading to rapid construction of complex isoquinoline frameworks [18] [17]. The electron-rich nature of the dimethoxy-substituted aniline component promotes efficient participation in these cascade processes, often providing superior yields compared to less activated substrates [18] [17].
N-benzyl-3,4-dimethoxyaniline has demonstrated significant utility as a precursor for the development of neuroactive compounds targeting various neurological pathways [19] [8] [9]. The compound's structural features make it particularly suitable for the synthesis of dopamine receptor ligands, where the benzyl group and methoxy substituents contribute to selective binding interactions with dopamine receptor subtypes [20].
Research has established that benzyl-substituted compounds exhibit notable affinity for dopamine receptors, particularly the D4 receptor subtype [20]. The specific substitution pattern found in N-benzyl-3,4-dimethoxyaniline provides optimal electronic and steric properties for receptor binding, with the methoxy groups enhancing selectivity through favorable hydrogen bonding interactions [20]. Studies have shown that compounds derived from this scaffold can achieve nanomolar binding affinities while maintaining selectivity over other dopamine receptor subtypes [20].
Target Class | Mechanism of Action | Therapeutic Applications | Development Stage | Key Advantages |
---|---|---|---|---|
Dopamine Receptor Ligands | D2/D4 receptor binding and activation | Parkinson disease, schizophrenia treatment | Preclinical optimization | High selectivity for D4 receptors |
Serotonin Receptor Modulators | 5-HT2A/2C receptor modulation | Depression, anxiety disorders | Lead compound identification | Dual mechanism action |
GABA Receptor Enhancers | GABA-A receptor positive allosteric modulation | Epilepsy, seizure disorders | Structure-activity studies | Reduced central nervous system side effects |
Acetylcholine Esterase Inhibitors | Cholinesterase enzyme inhibition | Alzheimer disease, cognitive enhancement | Biological evaluation phase | Blood-brain barrier penetration |
Monoamine Oxidase Inhibitors | Monoamine oxidase enzyme inhibition | Depression, neurodegenerative diseases | Pharmacokinetic assessment | Selective monoamine oxidase inhibition |
Glutamate Transporter Modulators | Excitatory amino acid transporter positive allosteric modulation | Epilepsy, neuroprotection | Proof-of-concept studies | First-in-class mechanism |
The development of acetylcholine esterase inhibitors represents another important application of N-benzyl-3,4-dimethoxyaniline derivatives in neurological drug discovery [9] [21]. Research has demonstrated that compounds containing the N-benzyl aniline scaffold can achieve potent inhibition of acetylcholine esterase with half maximal inhibitory concentrations in the nanomolar range [21]. These inhibitors show promise for treating cognitive disorders such as Alzheimer disease, where enhancement of cholinergic neurotransmission is therapeutically beneficial [9] [21].
The synthesis of monoamine oxidase inhibitors from N-benzyl-3,4-dimethoxyaniline precursors has yielded compounds with selective activity against monoamine oxidase-B [9]. These derivatives demonstrate excellent monoamine oxidase-B inhibition with half maximal inhibitory concentrations of 0.014 micromolar, representing significant potency in this enzyme class [9]. The selectivity for monoamine oxidase-B over monoamine oxidase-A is particularly valuable for neurological applications, as it reduces the risk of dietary restrictions associated with non-selective monoamine oxidase inhibition [9].
Recent investigations have explored the utility of N-benzyl-3,4-dimethoxyaniline derivatives as precursors for glutamate transporter modulators [8]. These compounds function as positive allosteric modulators of excitatory amino acid transporter 2, representing a novel mechanism for treating epilepsy and providing neuroprotection [8]. Studies have shown that derivatives based on the N-benzyl aniline scaffold can enhance glutamate uptake activity while maintaining selectivity for excitatory amino acid transporter 2 over other transporter subtypes [8].
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